

Check Availability & Pricing

Potential off-target effects of Hpk1-IN-35

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hpk1-IN-35	
Cat. No.:	B12390678	Get Quote

Technical Support Center: Hpk1-IN-35

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Hpk1-IN-35**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide focuses on addressing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Hpk1-IN-35**?

Hpk1-IN-35 is a potent and selective inhibitor of HPK1 with an IC50 value of 3.5 nM.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, the compound prevents the phosphorylation of key downstream signaling molecules like SLP-76, leading to sustained T-cell activation and proliferation.[1][2] In cell-based assays, **Hpk1-IN-35** has been shown to decrease the expression of phosphorylated SLP-76 (p-SLP76) and promote the secretion of Interleukin-2 (IL-2) in Jurkat cells.[1]

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with HPK1 inhibition. What could be the cause?

While **Hpk1-IN-35** is designed to be selective, unexpected phenotypes could arise from off-target effects, where the inhibitor interacts with other kinases. Kinase inhibitors often have a degree of polypharmacology, meaning they can bind to multiple targets.[4][5] It is also possible that the observed phenotype is a downstream consequence of HPK1 inhibition that is specific



to your experimental system. To investigate this, it is crucial to perform control experiments and validate on-target engagement.

Q3: What are the potential off-target kinases for **Hpk1-IN-35**?

While a comprehensive public kinome scan for **Hpk1-IN-35** is not available, its chemical scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has been associated with the inhibition of other kinases. Therefore, researchers should be aware of potential interactions with members of the following kinase families:

- Tec family kinases: Such as Interleukin-2-inducible T-cell kinase (Itk).[6]
- Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR),
 HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][7]
- Cyclin-Dependent Kinases (CDKs): Such as CDK2.[2][7]
- Janus Kinases (JAKs): Some inhibitors with a similar core structure have shown activity against JAK family members.[8][9]

It is important to empirically determine the off-target profile in your specific experimental context.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of **Hpk1-IN-35**.

Problem 1: Inconsistent or unexpected cellular phenotype.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

 Validate On-Target Engagement in Cells: Confirm that Hpk1-IN-35 is engaging with HPK1 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this



purpose. An increase in the thermal stability of HPK1 in the presence of **Hpk1-IN-35** indicates target engagement.

- Assess Downstream HPK1 Signaling: Use Western blotting to check the phosphorylation status of the direct HPK1 substrate, SLP-76, at Ser376. A dose-dependent decrease in p-SLP76 (Ser376) upon treatment with Hpk1-IN-35 would confirm on-target activity.
- Profile Against a Kinase Panel: If off-target effects are suspected, consider profiling Hpk1-IN-35 against a panel of kinases, particularly those from the families mentioned in FAQ Q3. This can be done through commercial services offering kinase screening assays.
- Use a Structurally Unrelated HPK1 Inhibitor: If available, use a different, structurally distinct HPK1 inhibitor as a control. If the phenotype is reproduced, it is more likely to be an ontarget effect of HPK1 inhibition.
- Rescue Experiment with HPK1 Overexpression: In certain contexts, overexpressing a wildtype or inhibitor-resistant mutant of HPK1 could help determine if the observed phenotype is due to on-target inhibition.

Problem 2: Discrepancy between biochemical IC50 and cellular EC50.

Possible Cause: Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor.

Troubleshooting Steps:

- Evaluate Cell Permeability: Assess the intracellular concentration of **Hpk1-IN-35** using techniques like liquid chromatography-mass spectrometry (LC-MS).
- Check for ABC Transporter Activity: Use inhibitors of common efflux pumps (e.g., verapamil
 for P-glycoprotein) to see if the cellular potency of Hpk1-IN-35 increases.
- Titrate Serum Concentration: Components in the cell culture serum can bind to the inhibitor and reduce its effective concentration. Perform experiments with varying serum concentrations to assess this effect.



Data Presentation

Table 1: On-Target Activity of Hpk1-IN-35

Parameter	Value	Cell Line	Assay	Reference
IC50 (HPK1)	3.5 nM	-	Biochemical Assay	[1]
EC50 (IL-2 Secretion)	1.19 μΜ	Jurkat	Cellular Assay	[1]
IC50 (p-SLP76)	1.04 μΜ	Jurkat	Western Blot	[1]

Table 2: Representative Potential Off-Target Profile for a 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This table presents a hypothetical off-target profile based on published data for structurally related compounds to guide researchers in their investigations. These are not confirmed off-targets of **Hpk1-IN-35**.



Kinase	Family	Potential for Interaction	Rationale/Referenc e
ltk	Tec Kinase	High	7H-pyrrolo[2,3-d]pyrimidine is a known scaffold for Itk inhibitors.[6]
EGFR	Receptor Tyrosine Kinase	Moderate	Some derivatives of this scaffold show activity against EGFR. [2][7][10]
HER2	Receptor Tyrosine Kinase	Moderate	Activity has been observed in related compounds.[2][7]
VEGFR2	Receptor Tyrosine Kinase	Moderate	Identified as a target for some pyrrolo[2,3-d]pyrimidines.[2][7]
CDK2	Cyclin-Dependent Kinase	Low to Moderate	Some multi-targeted inhibitors with this core structure inhibit CDK2.[2][7]
JAK1/2	Janus Kinase	Low	Other HPK1 inhibitors have shown cross- reactivity with JAK family members.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]

Objective: To verify the binding of **Hpk1-IN-35** to HPK1 in intact cells.



Methodology:

- Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with either vehicle (e.g., DMSO) or Hpk1-IN-35 at various concentrations for a predetermined time (e.g., 1 hour).
- Heating: After treatment, harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the presence of soluble HPK1 in each sample by Western blotting using an anti-HPK1 antibody.
- Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble HPK1 against the temperature for both vehicle and Hpk1-IN-35 treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.

Protocol 2: Kinobeads Competition Binding Assay for Off-Target Profiling

This protocol is a generalized procedure based on chemical proteomics approaches.[16][17] [18][19][20]

Objective: To identify potential off-targets of **Hpk1-IN-35** in a cellular lysate.

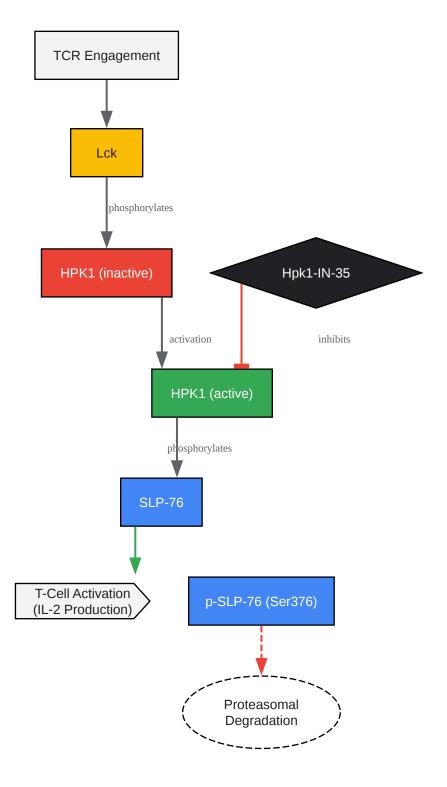
Methodology:



- Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest using a mild lysis buffer to maintain protein integrity and kinase activity.
- Inhibitor Incubation: Aliquot the cell lysate and incubate with increasing concentrations of **Hpk1-IN-35** (and a vehicle control) for a specified time (e.g., 45 minutes at 4°C).
- Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound by Hpk1-IN-35 to bind to the beads.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.
- LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
- Data Analysis: Proteins that are true targets or off-targets of Hpk1-IN-35 will show a dosedependent decrease in their abundance in the pulldown fractions. The IC50 for displacement from the beads can be calculated for each identified kinase.

Visualizations

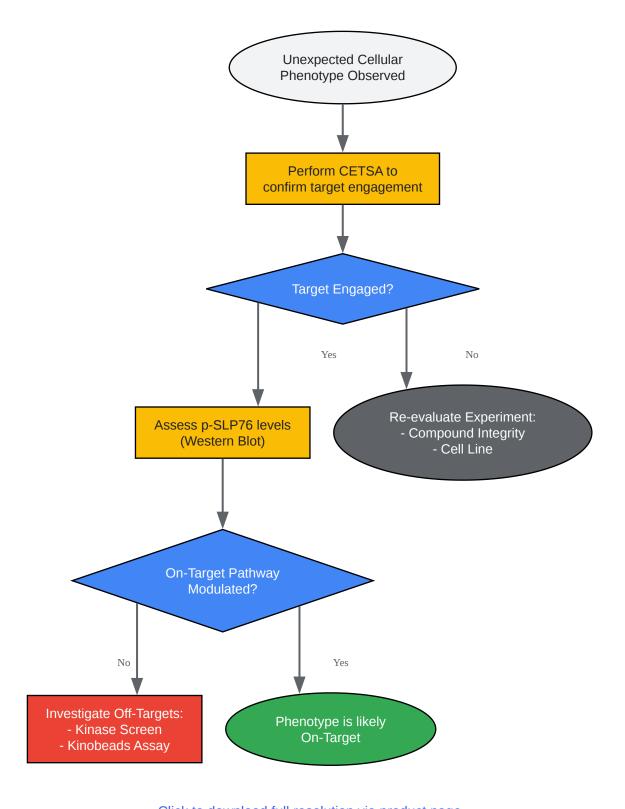




Click to download full resolution via product page

Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-35.

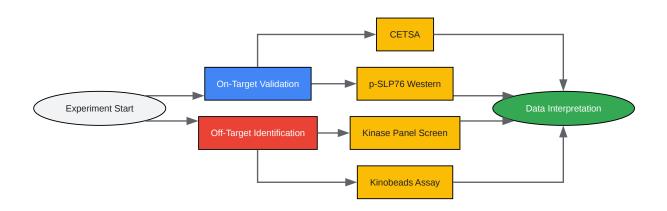




Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected phenotypes with **Hpk1-IN-35**.





Click to download full resolution via product page

Caption: Experimental workflow for characterizing **Hpk1-IN-35** activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potent Reverse Indazole Inhibitors for HPK1 PMC [pmc.ncbi.nlm.nih.gov]



- 9. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. annualreviews.org [annualreviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The target landscape of clinical kinase drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of Hpk1-IN-35]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390678#potential-off-target-effects-of-hpk1-in-35]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com